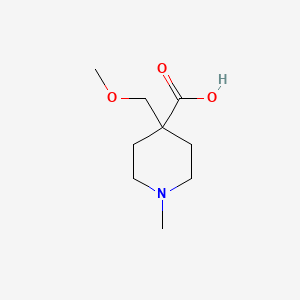

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid

Description

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid is a piperidine derivative featuring a methoxymethyl (-CH2OCH3) and methyl (-CH3) group at the 4-position of the piperidine ring, along with a carboxylic acid (-COOH) substituent. This structure confers unique physicochemical properties, such as moderate hydrophilicity (due to the carboxylic acid) and enhanced lipophilicity (from the methoxymethyl group), which may influence its pharmacokinetic behavior, including blood-brain barrier permeability.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-(methoxymethyl)-1-methylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C9H17NO3/c1-10-5-3-9(4-6-10,7-13-2)8(11)12/h3-7H2,1-2H3,(H,11,12) |

InChI Key |

MNOJXTJVMJAISV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(COC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with formaldehyde and methanol to introduce the methoxymethyl group. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the carboxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Carboxylic Acid vs. Ester: Hydroxypethidine’s ethyl ester group likely increases metabolic stability but reduces polarity, whereas the carboxylic acid in the target compound may favor solubility and receptor interactions . Bulkier Substituents: INCB059872’s cyclopropane and cyclobutane extensions increase molecular weight and steric bulk, which may improve target selectivity (e.g., LSD1 inhibition) but reduce oral bioavailability .

Pharmacological and Therapeutic Differences

- The methoxymethyl group could mimic substituents in other neuroactive compounds (e.g., anticonvulsants or antidepressants) .

- Hydroxypethidine : As an opioid, its 4-hydroxyphenyl group is critical for µ-opioid receptor binding, contrasting with the target compound’s lack of aromaticity .

- 1-(Methoxycarbonyl)piperidine-4-carboxylic acid : Primarily a synthetic precursor, its irritant properties highlight the importance of substituent choice in safety profiles .

Research Findings and Trends

- Synthetic Accessibility : and highlight the use of reductive amination and hydrolysis in synthesizing piperidine derivatives, suggesting feasible routes for the target compound .

- Structure-Activity Relationships (SAR): The 4-position substituents on piperidine significantly influence receptor affinity. For example, Hydroxypethidine’s 4-hydroxyphenyl group is essential for opioid activity, whereas methoxymethyl may favor non-opioid targets . Carboxylic Acid Role: This group enhances water solubility and hydrogen-bonding capacity, critical for interactions with enzymes or transporters (e.g., epigenetic regulators like LSD1) .

Biological Activity

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and therapeutic potentials, drawing from diverse research findings.

The compound features a piperidine ring with a methoxymethyl group and a carboxylic acid functional group, which may contribute to its biological properties. The molecular structure can be represented as follows:

Research indicates that compounds with similar structures can influence various biological pathways. For instance, piperidine derivatives often interact with neurotransmitter systems and exhibit effects on cell signaling pathways.

- ERK5 Pathway Modulation : Some studies have highlighted the role of the ERK5 signaling pathway in cancer progression. Inhibition of this pathway could provide therapeutic benefits in oncology .

- Cytotoxicity and Apoptosis : Compounds structurally related to piperidine have shown potential in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial pathways .

Anticancer Activity

Recent studies have focused on the anticancer properties of piperidine derivatives. For example, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

- In Vitro Studies : In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potent antiproliferative activity .

- Mechanism of Action : These compounds often target specific kinases involved in cell cycle regulation, leading to decreased cell viability and increased apoptosis rates .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the clinical potential of this compound.

| Parameter | Value |

|---|---|

| Clearance (Cl) | 82.7 mL/h/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Oral Bioavailability (F) | 31.8% |

These parameters suggest that the compound has a favorable pharmacokinetic profile, which is essential for further development as a therapeutic agent .

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Study on MDA-MB-231 Cells : A derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, significantly outperforming common chemotherapeutics like 5-Fluorouracil .

- In Vivo Efficacy : In mouse models, treatment with related compounds led to reduced tumor size and metastasis in breast cancer models, highlighting their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.